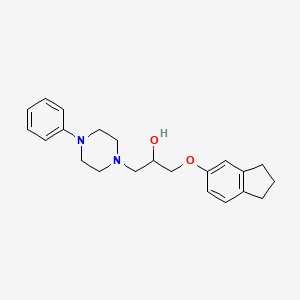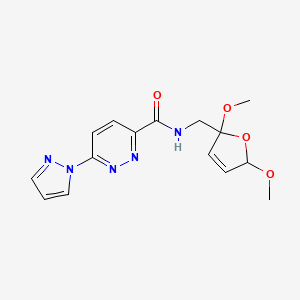
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as IND, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. IND is a beta-adrenergic receptor antagonist and a dopamine receptor partial agonist, making it a promising drug candidate for the treatment of various disorders such as schizophrenia, depression, and anxiety.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is complex and not fully understood. It is known to act as a beta-adrenergic receptor antagonist and a dopamine receptor partial agonist. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also affects other neurotransmitter systems such as serotonin and glutamate. The exact mechanism by which 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its therapeutic effects is still under investigation.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. Additionally, 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is its potential therapeutic applications in various disorders. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been found to have a favorable safety profile in preclinical studies. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is its complex mechanism of action, which makes it difficult to fully understand its effects.
Orientations Futures
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the development of new drugs based on the structure of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Another area of interest is the investigation of the potential use of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a multistep process that involves the reaction of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-one with sodium borohydride in methanol to produce the corresponding alcohol, which is then purified by column chromatography. The final product is obtained by the reaction of the alcohol with hydrochloric acid in ether.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has shown efficacy in treating schizophrenia, depression, and anxiety. It has also been investigated for its potential use in treating drug addiction and alcoholism.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-21(17-26-22-10-9-18-5-4-6-19(18)15-22)16-23-11-13-24(14-12-23)20-7-2-1-3-8-20/h1-3,7-10,15,21,25H,4-6,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIAMVPZHAVSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2953074.png)
![3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2953075.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2953078.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)



![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)



![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)
![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)